

Head-to-head comparison of MLS000544460 with other inhibitors

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Compound of Interest

Compound Name: MLS000544460

Cat. No.: B2941323

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A Head-to-Head Comparison of Novel PRKACA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Note on **MLS000544460**: Extensive searches for an inhibitor with the identifier "**MLS000544460**" did not yield a specific molecule targeting PRKACA or any other kinase. It is possible that this is a compound with limited public information or an internal designation. This guide therefore provides a detailed comparison of four well-characterized, potent, and selective inhibitors of Protein Kinase A catalytic subunit alpha (PRKACA): BLU-2864, BLU0588, DS89002333, and DS01080522. These compounds represent the forefront of PRKACA inhibitor development and serve as crucial tools for investigating the role of PKA signaling in various diseases, including cancer.

Introduction to PRKACA and Its Inhibition

Protein Kinase A (PKA) is a key enzyme in the cAMP signaling pathway, playing a crucial role in a multitude of cellular processes such as metabolism, gene expression, and cell proliferation. [1][2][3] The catalytic activity of PKA is primarily driven by its alpha catalytic subunit, PRKACA. Dysregulation of PRKACA activity, often through genetic alterations like the DNAJB1-PRKACA fusion protein in fibrolamellar carcinoma (FLC), can lead to uncontrolled cell growth and tumorigenesis. [4][5] Consequently, the development of potent and selective PRKACA inhibitors

is a promising therapeutic strategy for FLC and other diseases with aberrant PKA signaling.[\[4\]](#)
[\[6\]](#)

This guide provides a comprehensive, data-driven comparison of four leading PRKACA inhibitors, offering insights into their potency, selectivity, and cellular activity to aid researchers in selecting the most appropriate tool for their studies.

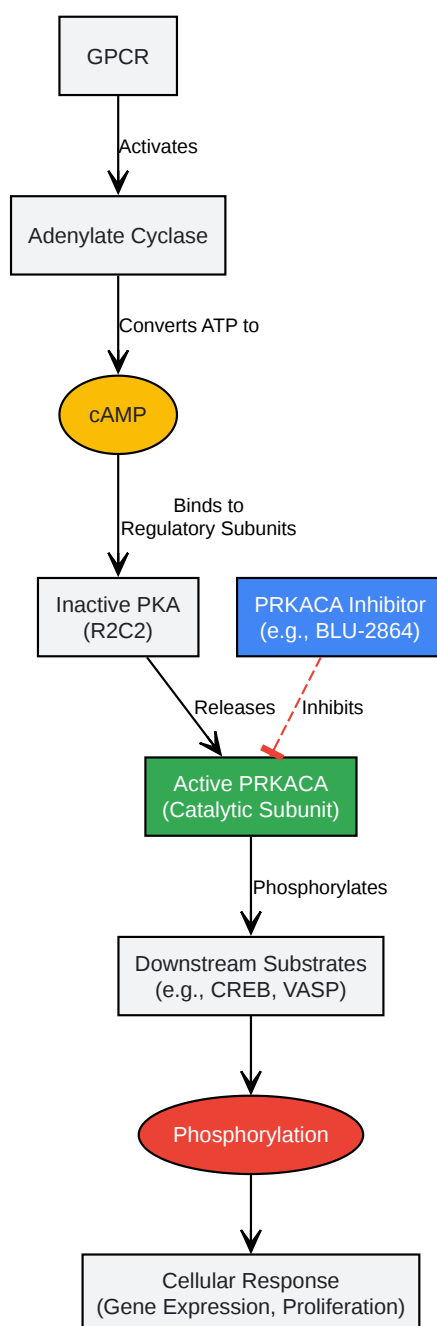
Quantitative Data Summary

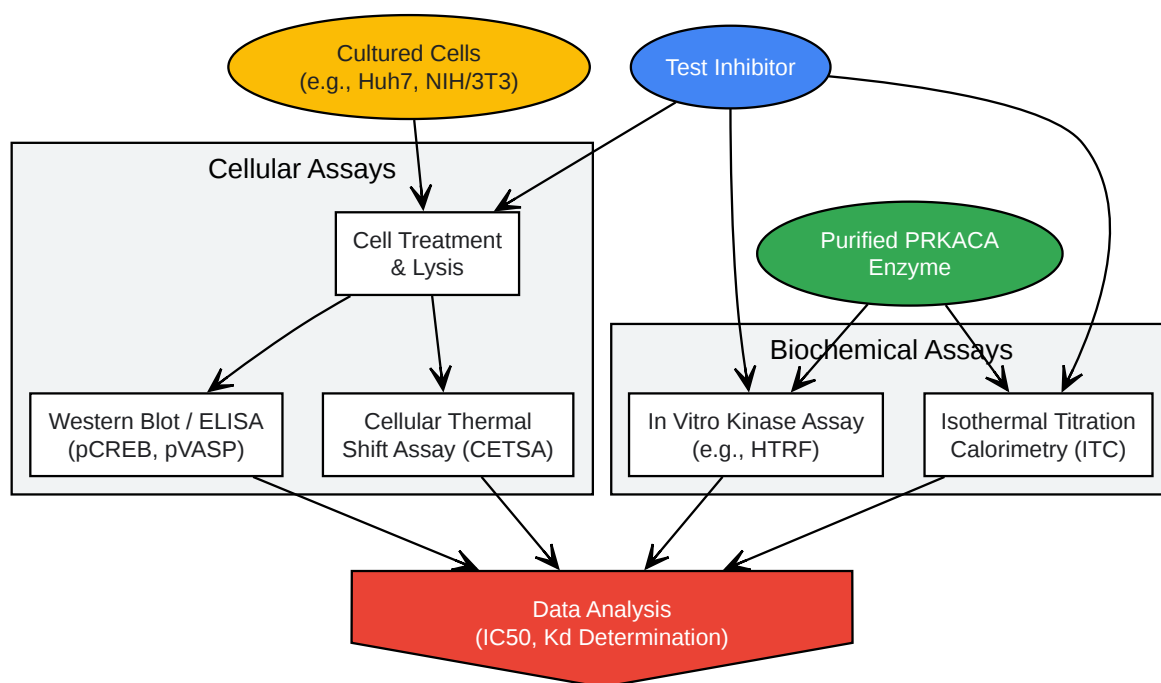
The following table summarizes the key quantitative data for the four PRKACA inhibitors based on available experimental evidence.

Inhibitor	Target	IC50 (Biochemical)	IC50 (Cellular)	Dissociation Constant (Kd)	Selectivity Highlights	Reference(s)
BLU-2864	PRKACA	0.3 nM[7] (\leq 1 nM[8])	36.6 nM (pVASP inhibition in Huh7 cells) [9]	3.3 nM	>1000-fold selective against a panel of other kinases. [10]	[7][8][9][10]
BLU0588	PRKACA	1 nM[11]	25.0 nM (pVASP inhibition in Huh7 cells) [10]	4 nM[11]	Highly selective, with Kd < 100 nM for only 9 of non-mutant kinases in a kinome screen.[10]	[10][11]
DS890023 33	PRKACA	0.3 nM[12] [13][14][15]	50 nM (pCREB inhibition in NIH/3T3 cells)[13]	Not Reported	Orally active and potent.[12] [13][14][15]	[12][13][14] [15]
DS010805 22	PRKACA	0.8 nM[16]	66 nM (pCREB inhibition in NIH/3T3 cells)[16]	Not Reported	Potent inhibitor of PRKACA kinase activity.[16]	[16]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.





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